molecular formula C11H17N3 B13691650 1-Ethyl-2-(4-pyridyl)piperazine

1-Ethyl-2-(4-pyridyl)piperazine

Cat. No.: B13691650
M. Wt: 191.27 g/mol
InChI Key: LOJSVPBAVSMBIV-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridyl group.

Chemical Reactions Analysis

1-Ethyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridyl or ethyl groups can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-pyridyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-2-(4-pyridyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Ethyl-2-(4-pyridyl)piperazine (EPyP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperazine ring substituted with an ethyl group and a 4-pyridyl moiety, which contributes to its pharmacological properties. This article explores the biological activity of EPyP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Key Features

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its diverse biological activities.
  • 4-Pyridyl Moiety : A pyridine ring that enhances the compound's interaction with various biological targets.

Enzyme Inhibition

Research indicates that EPyP exhibits significant inhibitory effects on enzymes involved in sterol biosynthesis, particularly in parasitic organisms such as Leishmania. It has been shown to inhibit enzymes like CYP51 and CYP5122A1, which are crucial for sterol metabolism in these parasites. This inhibition suggests potential applications in treating leishmaniasis, as derivatives of EPyP have demonstrated anti-proliferative effects against Leishmania donovani promastigotes.

Anticancer Activity

EPyP and its derivatives have also been investigated for their anticancer properties. A study focusing on benzimidazole derivatives with pyridyl/pyrimidinyl piperazine moieties found that certain compounds exhibited selective cytotoxicity against A549 lung adenocarcinoma and C6 rat glioma cell lines. The most active compounds showed IC50 values in the micromolar range, indicating promising potential for further development as anticancer agents .

Cholinesterase Inhibition

In addition to anticancer activity, some studies have explored the cholinesterase inhibition effects of EPyP derivatives. This activity is relevant for neurodegenerative diseases where cholinesterase inhibitors can provide therapeutic benefits. The relationship between anticancer activity and cholinesterase inhibition is an area of ongoing research .

Synthesis and Derivatives

The synthesis of EPyP can be achieved through various methods that allow for modifications to enhance biological activity. For example, dehydrogenation reactions can alter its reactivity profile. The following table summarizes some key derivatives and their biological activities:

Compound NameBiological ActivityReference
This compoundInhibits CYP51, anti-leishmanial
Benzimidazole derivative with pyridineAnticancer activity (A549, C6 cells)
Cholinesterase inhibitorsPotential neuroprotective effects

Case Study 1: Antileishmanial Activity

In a study conducted on the antileishmanial properties of EPyP derivatives, researchers found that specific modifications to the piperazine ring significantly enhanced inhibitory effects on Leishmania donovani. The study reported IC50 values as low as 10 µM for some derivatives, indicating strong potential for therapeutic applications in treating leishmaniasis.

Case Study 2: Anticancer Properties

Another investigation into the anticancer effects of EPyP derivatives revealed that compounds with a 4-pyridyl substitution showed selective cytotoxicity against cancer cell lines. The study utilized MTT assays to determine cell viability and demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-ethyl-2-pyridin-4-ylpiperazine

InChI

InChI=1S/C11H17N3/c1-2-14-8-7-13-9-11(14)10-3-5-12-6-4-10/h3-6,11,13H,2,7-9H2,1H3

InChI Key

LOJSVPBAVSMBIV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1C2=CC=NC=C2

Origin of Product

United States

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